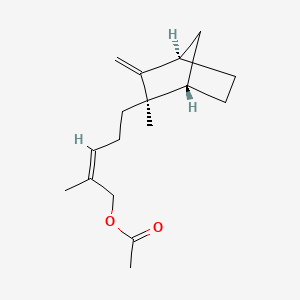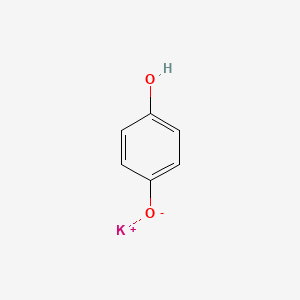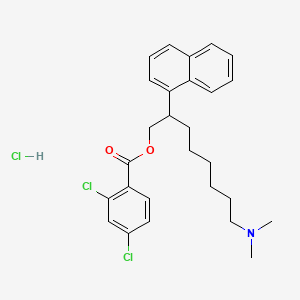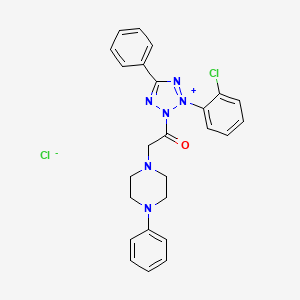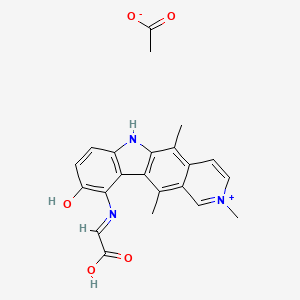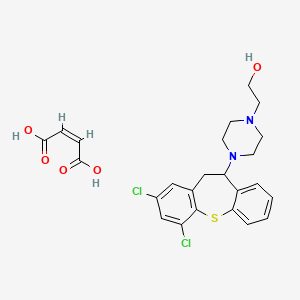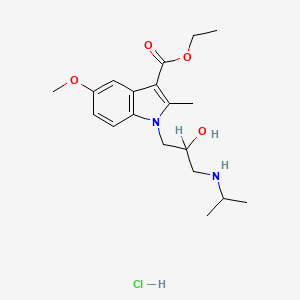
N,N-Dimethyl-N-(3-F-octylpropyl)-4-ammoniobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-Ammoniobutanoato de N,N-Dimetil-N-(3-F-octilpropil) es un compuesto orgánico sintético conocido por su estructura química y propiedades únicas. Este compuesto se caracteriza por la presencia de un grupo octilpropil fluorado unido a una cadena principal de dimetilamonio butanoato.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 4-Ammoniobutanoato de N,N-Dimetil-N-(3-F-octilpropil) típicamente implica un proceso de varios pasos. Los materiales de partida incluyen un haluro de octilpropil fluorado y un derivado de ácido dimetilamino butanoico. La reacción procede mediante una sustitución nucleofílica, donde el grupo haluro es reemplazado por el grupo dimetilamino en condiciones básicas. La reacción generalmente se lleva a cabo en un disolvente orgánico como diclorometano o tetrahidrofurano, con una base como hidróxido de sodio o carbonato de potasio para facilitar la sustitución.
Métodos de Producción Industrial
La producción industrial del 4-Ammoniobutanoato de N,N-Dimetil-N-(3-F-octilpropil) sigue rutas sintéticas similares pero a una escala mayor. El proceso implica el uso de grandes reactores y sistemas de flujo continuo para garantizar una mezcla eficiente y la finalización de la reacción. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza, a menudo involucrando control de temperatura y el uso de catalizadores para acelerar la reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 4-Ammoniobutanoato de N,N-Dimetil-N-(3-F-octilpropil) experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos o cetonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio, lo que resulta en la formación de alcoholes o aminas.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo dimetilamino puede ser reemplazado por otros nucleófilos como tioles o aminas.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico, trióxido de cromo en ácido acético.
Reducción: Hidruro de aluminio y litio en éter, borohidruro de sodio en metanol.
Sustitución: Hidróxido de sodio o carbonato de potasio en disolventes orgánicos como diclorometano o tetrahidrofurano.
Principales Productos Formados
Oxidación: Ácidos carboxílicos, cetonas.
Reducción: Alcoholes, aminas.
Sustitución: Derivados de tiol o amina.
Aplicaciones Científicas De Investigación
El 4-Ammoniobutanoato de N,N-Dimetil-N-(3-F-octilpropil) tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica, particularmente en la formación de compuestos fluorados.
Biología: Se estudia por su potencial como molécula bioactiva, con aplicaciones en el descubrimiento y desarrollo de fármacos.
Medicina: Se investiga por su potencial terapéutico, incluido su uso como agente antimicrobiano o anticancerígeno.
Industria: Se utiliza en la producción de productos químicos y materiales especiales, incluidos surfactantes y polímeros.
Mecanismo De Acción
El mecanismo de acción del 4-Ammoniobutanoato de N,N-Dimetil-N-(3-F-octilpropil) implica su interacción con objetivos moleculares y vías específicas. El grupo octilpropil fluorado aumenta la lipofilia del compuesto, lo que le permite penetrar fácilmente las membranas celulares. Una vez dentro de la célula, el compuesto puede interactuar con varias enzimas y receptores, modulando su actividad. El grupo dimetilamonio puede formar interacciones iónicas con biomoléculas cargadas negativamente, influyendo aún más en los procesos celulares.
Comparación Con Compuestos Similares
El 4-Ammoniobutanoato de N,N-Dimetil-N-(3-F-octilpropil) se puede comparar con otros compuestos similares, como:
5-Ammoniopentanoato de N,N-Dimetil-N-(3-F-octilpropil): Estructura similar pero con una longitud de cadena diferente, lo que lleva a variaciones en las propiedades químicas y la actividad biológica.
6-Ammoniohexanoato de N,N-Dimetil-N-(3-F-octilpropil): Otro análogo con una cadena más larga, que afecta su solubilidad y reactividad.
La singularidad del 4-Ammoniobutanoato de N,N-Dimetil-N-(3-F-octilpropil) radica en su longitud de cadena específica y patrón de fluoración, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
145441-33-4 |
|---|---|
Fórmula molecular |
C17H18F17NO2 |
Peso molecular |
591.30 g/mol |
Nombre IUPAC |
4-[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl(dimethyl)azaniumyl]butanoate |
InChI |
InChI=1S/C17H18F17NO2/c1-35(2,7-3-5-9(36)37)8-4-6-10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)17(32,33)34/h3-8H2,1-2H3 |
Clave InChI |
LSDGCEUAYZBYAI-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(CCCC(=O)[O-])CCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



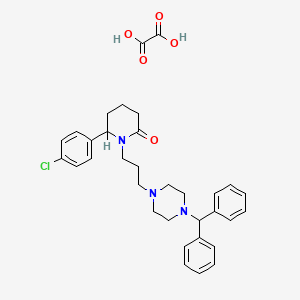
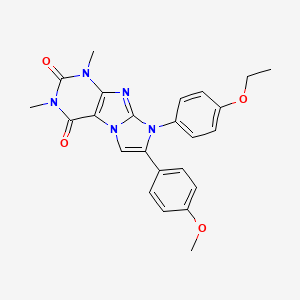
![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt](/img/structure/B12756914.png)
